molecular formula C12H16INO2 B575043 tert-Butyl 4-iodobenzylcarbamate CAS No. 189132-01-2

tert-Butyl 4-iodobenzylcarbamate

Cat. No. B575043
CAS RN: 189132-01-2
M. Wt: 333.169
InChI Key: XXLBBLSVNGDBGH-UHFFFAOYSA-N
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Description

“tert-Butyl 4-iodobenzylcarbamate” is a chemical compound with the empirical formula C12H16INO2 . It has a molecular weight of 333.17 and is typically found in solid form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string IC1=CC=C(CNC(OC(C)(C)C)=O)C=C1 . This indicates that the molecule contains an iodine atom attached to a benzene ring, which is further connected to a carbamate group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives were involved in anti-inflammatory activity and docking studies .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 333.17 and its molecular formula is C12H16INO2 .

Scientific Research Applications

  • Metabolism of tert-Butyl Compounds : A study on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans found significant differences in the metabolism and excretion of the compound between these species, which might inform research on tert-butyl compounds’ biotransformation (Daniel, Gage, & Jones, 1968).

  • Antioxidant Properties : Research on novel antioxidants like bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide has shown their potential in medicine due to their antioxidant, anti-inflammatory, and hepatoprotective activities. This suggests possible applications for tert-butyl-based compounds in pharmacology (Shinko et al., 2022).

  • Polymer Stabilization : A tert-butyl compound, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has been identified as an effective stabilizer for butadiene polymers, suggesting its utility in enhancing the durability of certain plastics (Yachigo et al., 1988).

  • Synthesis of Novel Compounds : The synthesis of compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones has been explored for their anti-inflammatory and analgesic properties, highlighting the role of tert-butyl groups in medicinal chemistry (Ikuta et al., 1987).

  • Photodissociation Dynamics : Research on the photodissociation dynamics of the tert-butyl radical has provided insights into chemical reactions under specific conditions, which could be relevant for understanding the behavior of tert-butyl compounds under various stimuli (Negru et al., 2011).

  • Human Metabolism Studies : The metabolism and excretion kinetics of tert-butyl-based fragrances like lysmeral in humans have been studied, offering insights into human exposure and toxicokinetics of such compounds (Scherer et al., 2017).

Safety and Hazards

“tert-Butyl 4-iodobenzylcarbamate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . This indicates that it may be harmful if swallowed. It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(4-iodophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLBBLSVNGDBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674166
Record name tert-Butyl [(4-iodophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189132-01-2
Record name tert-Butyl [(4-iodophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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